molecular formula C15H16FN B185552 (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine CAS No. 356531-62-9

(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine

Cat. No. B185552
M. Wt: 229.29 g/mol
InChI Key: HSJNHKWTWTXYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine, also known as 4-FBEA, is a substituted amine compound with a wide range of applications in scientific research. This compound has the ability to interact with various molecules and has been used in many experiments to study its effects on biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine involves the conversion of 4-fluorobenzaldehyde to the corresponding benzyl alcohol, followed by reductive amination with phenethylamine. The benzyl alcohol is then deprotected to yield the final product.

Starting Materials
4-fluorobenzaldehyde, phenethylamine, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic acid, sodium acetate, ethyl acetate, magnesium sulfate

Reaction
Step 1: Conversion of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol using sodium borohydride as a reducing agent and acetic acid as a solvent., Step 2: Protection of the alcohol group using hydrochloric acid and sodium acetate to form 4-fluorobenzyl acetate., Step 3: Reductive amination of 4-fluorobenzyl acetate with phenethylamine using sodium borohydride as a reducing agent and hydrochloric acid as a catalyst to form (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine., Step 4: Deprotection of the benzyl acetate group using sodium hydroxide to yield the final product., Step 5: Purification of the product using ethyl acetate and magnesium sulfate.

Scientific Research Applications

(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been used in a wide range of scientific research applications, including drug design, drug metabolism studies, and enzyme inhibition studies. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of different environmental conditions on biochemical and physiological processes. In addition, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been used in experiments to study the effects of various drugs on the nervous system, as well as to study the effects of different environmental conditions on the nervous system.

Mechanism Of Action

(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine acts as an agonist at both the 5-HT1A and 5-HT2A serotonin receptors. It has also been shown to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been shown to act as a partial agonist at the mu opioid receptor, which is involved in the regulation of pain and reward.

Biochemical And Physiological Effects

(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. It has also been shown to reduce anxiety and improve cognitive performance. In addition, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine has been shown to reduce inflammation and improve the function of the immune system.

Advantages And Limitations For Lab Experiments

The main advantage of using (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in lab experiments. For example, it is relatively expensive and may not be available in all countries. In addition, it is not always possible to accurately measure the concentration of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in a solution, which can lead to inaccurate results.

Future Directions

There are many potential future directions for the use of (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine in scientific research. For example, it could be used to study the effects of different environmental conditions on biochemical and physiological processes. In addition, it could be used to study the effects of different drugs on the human body, as well as to study the effects of different environmental conditions on the nervous system. It could also be used to study the effects of different drugs on the immune system, as well as to study the effects of different environmental conditions on the immune system. Finally, it could be used to study the effects of different drugs on the cardiovascular system, as well as to study the effects of different environmental conditions on the cardiovascular system.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJNHKWTWTXYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374574
Record name N-[(4-Fluorophenyl)methyl]-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine

CAS RN

356531-62-9
Record name N-[(4-Fluorophenyl)methyl]-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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